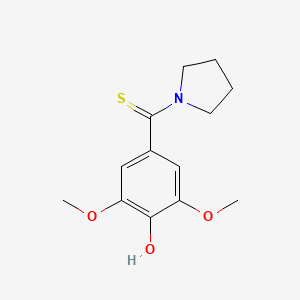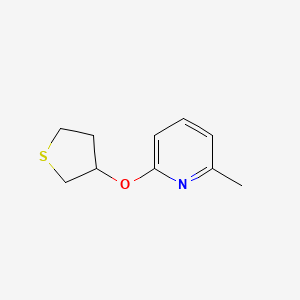![molecular formula C11H10F3N3O B2516239 N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 672950-85-5](/img/structure/B2516239.png)
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-methylation: The final step involves the methylation of the nitrogen atom in the benzimidazole ring using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in microbial and viral replication, inhibiting their activity.
Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in cancer cells, leading to cell death. Additionally, it disrupts the cell membrane integrity of bacteria and viruses, resulting in their inactivation.
Comparaison Avec Des Composés Similaires
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-(trifluoromethyl)benzimidazole, N-methylbenzimidazole.
Uniqueness: The presence of both the trifluoromethyl group and the N-methyl group in the compound enhances its biological activity and specificity compared to other benzimidazole derivatives. This makes it a more potent candidate for pharmaceutical and industrial applications.
Propriétés
IUPAC Name |
N-methyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-15-9(18)6-17-8-5-3-2-4-7(8)16-10(17)11(12,13)14/h2-5H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSKSIPWKBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)

![1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2516165.png)
![N-(3-methoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2516166.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)
![N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2516169.png)



![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2516178.png)

